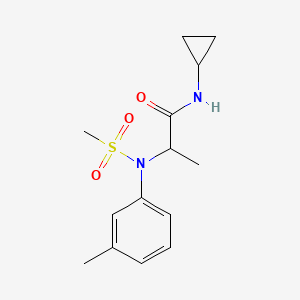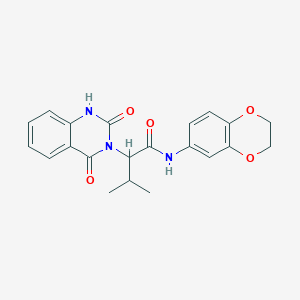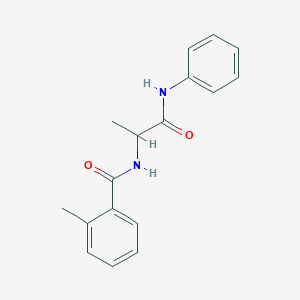
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPMA is a cyclic peptide that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target COX-2, which is overexpressed in inflamed and cancerous tissues. N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide also has a low toxicity profile and has been shown to be well-tolerated in animal models. However, one limitation of using N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide research. One direction is to explore its potential as a therapeutic agent for inflammatory and cancerous conditions. Another direction is to develop new synthesis methods that can improve the efficiency and yield of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify any potential side effects or toxicity issues.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been tested in various animal models and has shown promising results in reducing inflammation and pain. Additionally, N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-4-6-13(9-10)16(20(3,18)19)11(2)14(17)15-12-7-8-12/h4-6,9,11-12H,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMQZGOBVVFBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)C(=O)NC2CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]methionine](/img/structure/B4462701.png)
![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)
![2-(ethylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462717.png)
![4-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B4462725.png)


![N-(2-fluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462735.png)
![4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4462745.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4462752.png)
![N-(2-chlorophenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462764.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4462770.png)
![N-(4-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4462774.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B4462781.png)
![2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4462784.png)